
2-(Trifluoromethyl)oxazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)oxazol-4-ol is a heterocyclic compound that features an oxazole ring substituted with a trifluoromethyl group at the second position and a hydroxyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)oxazol-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of trifluoroacetaldehyde with an amino alcohol under acidic conditions to form the oxazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to achieve the required quality standards.
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)oxazol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding saturated compounds.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Trifluoromethyl)oxazol-4-one.
Reduction: Formation of 2-(Trifluoromethyl)oxazolidine.
Substitution: Formation of various substituted oxazoles depending on the nucleophile used.
科学的研究の応用
2-(Trifluoromethyl)oxazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2-(Trifluoromethyl)oxazol-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)oxazole: Lacks the hydroxyl group at the fourth position.
4-Hydroxy-2-methyl-oxazole: Contains a methyl group instead of a trifluoromethyl group.
2-(Trifluoromethyl)thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
2-(Trifluoromethyl)oxazol-4-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C4H2F3NO2 |
|---|---|
分子量 |
153.06 g/mol |
IUPAC名 |
2-(trifluoromethyl)-1,3-oxazol-4-ol |
InChI |
InChI=1S/C4H2F3NO2/c5-4(6,7)3-8-2(9)1-10-3/h1,9H |
InChIキー |
UHQFMYHJFJUODS-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(O1)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


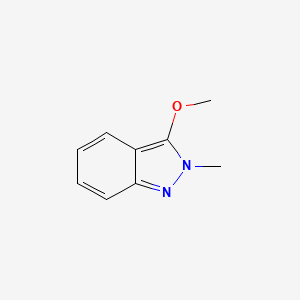


![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11920915.png)

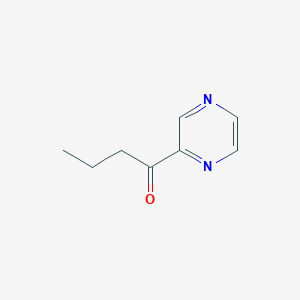
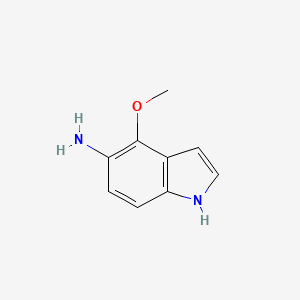
![2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine](/img/structure/B11920955.png)
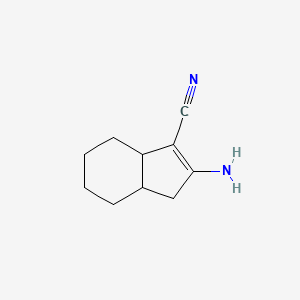
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride](/img/structure/B11920962.png)
![1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B11920974.png)
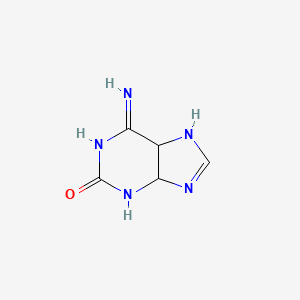

![[4-(Prop-1-en-2-yl)phenyl]boronic acid](/img/structure/B11920990.png)
